Cas no 1693-86-3 (3-Hexylthiophene)

3-Hexylthiophene 化学的及び物理的性質
名前と識別子
-
- 3-Hexylthiophene
- 3-N-HEXYLTHIOPHENE
- HEXYLTHIOPHENE(3-)
- 4-Hexylthiophene
- 3-Hexylthiopene
- 3-Hexylthiophen
- 1-(Thien-3-yl)hexane
- 3-(Hex-1-yl)thiophene
- 3-HEXYLTHIOPHENE,98%
- 3-Hexylthiophene, 97+%
- GEO-01495
- STL556519
- BBL102713
- Thiophene, 3-hexyl-
- 3-Hexylthiophene, >=99%
- AS-19031
- CS-W004388
- SB66471
- SCHEMBL27647
- 1693-86-3
- MFCD00143181
- 3-hexyl-thiophene
- H0756
- Q-100204
- DTXSID20340733
- DTXCID40291814
- AC-4501
- EN300-95564
- AKOS005257744
- DB-005299
-
- MDL: MFCD00143181
- インチ: 1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3
- InChIKey: JEDHEMYZURJGRQ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC1=CSC=C1
計算された属性
- せいみつぶんしりょう: 168.09700
- どういたいしつりょう: 168.097271
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 90.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 0.936 g/mL at 25 °C(lit.)
- ゆうかいてん: -39.15°C (estimate)
- ふってん: 103°C/10mmHg(lit.)
- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
- 屈折率: n20/D 1.496(lit.)
- すいようせい: Partly soluble in water.
- PSA: 28.24000
- LogP: 3.87090
- じょうきあつ: 0.1±0.4 mmHg at 25°C
- かんど: 光に敏感
- ようかいせい: 未確定
3-Hexylthiophene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H302,H312,H315,H319,H332,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-20/21/22-36/37/38
- セキュリティの説明: S16-S26-S36-S37/39
-
危険物標識:
- セキュリティ用語:S16;S26;S37/39
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:3
- リスク用語:R10; R36/37/38
- 包装グループ:III
3-Hexylthiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Hexylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 201447-1g |
3-Hexylthiophene |
1693-86-3 | 99% | 1g |
£14.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811183-100g |
3-Hexylthiophene |
1693-86-3 | 98% | 100g |
2,368.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27120-25g |
3-HEXYLTHIOPHENE |
1693-86-3 | 95% | 25g |
¥281.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011856-25g |
3-Hexylthiophene |
1693-86-3 | 98% | 25g |
¥489 | 2024-05-25 | |
eNovation Chemicals LLC | Y1045150-100g |
3-Hexylthiophene |
1693-86-3 | 98% | 100g |
$365 | 2023-05-17 | |
TRC | H298070-100mg |
3-Hexylthiophene |
1693-86-3 | 100mg |
$ 80.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27120-100g |
3-HEXYLTHIOPHENE |
1693-86-3 | 95% | 100g |
¥1122.0 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 399051-1G |
3-Hexylthiophene |
1693-86-3 | 1g |
¥307.91 | 2023-12-07 | ||
Enamine | EN300-95564-2.5g |
3-hexylthiophene |
1693-86-3 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
eNovation Chemicals LLC | K11515-100g |
3-Hexylthiophene |
1693-86-3 | 97% | 100g |
$290 | 2024-05-24 |
3-Hexylthiophene 関連文献
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Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
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Mahesh P. Bhatt,Harsha D. Magurudeniya,Prakash Sista,Elena E. Sheina,Malika Jeffries-EL,Benjamin G. Janesko,Richard D. McCullough,Mihaela C. Stefan J. Mater. Chem. A 2013 1 12841
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Nadia Hundt,Kumaranand Palaniappan,Prakash Sista,John W. Murphy,Jing Hao,Hien Nguyen,Eugene Stein,Michael C. Biewer,Bruce E. Gnade,Mihaela C. Stefan Polym. Chem. 2010 1 1624
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Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322
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5. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cellsAssunta Marrocchi,Daniela Lanari,Antonio Facchetti,Luigi Vaccaro Energy Environ. Sci. 2012 5 8457
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Ken Okamoto,Christine K. Luscombe Chem. Commun. 2014 50 5310
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Xin Min,Changchao Zhan,Ping Yan,Zhigang Ye RSC Adv. 2020 10 39814
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D. A. Corbin,D. M. Shircliff,B. J. Reeves,B. M. Boardman Polym. Chem. 2017 8 3801
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Hao Xia,Zhi Ye,Xiaofeng Liu,Juan Peng,Feng Qiu RSC Adv. 2014 4 19646
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Zaicheng Sun,Yajun Cheng,Maria Lechmann,Jiaoli Li,Jixue Li,Jishan Wu,Andrew Grimsdale,Klaus Müllen,Hans-Jürgen Butt,Jochen S. Gutmann Phys. Chem. Chem. Phys. 2009 11 1604
3-Hexylthiopheneに関する追加情報
Introduction to 3-Hexylthiophene (CAS No. 1693-86-3) and Its Emerging Applications in Chemical Biology and Medicine
3-Hexylthiophene, with the chemical formula C10H14S, is a heterocyclic organic compound belonging to the thiophene family. This compound, identified by its CAS number 1693-86-3, has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceutical research, material science, and chemical biology. The presence of a hexyl side chain enhances its solubility and reactivity, making it a valuable intermediate in synthesizing more complex molecules.
The chemical structure of 3-hexylthiophene consists of a thiophene ring substituted with a hexyl group at the 3-position. This configuration imparts distinct electronic and photophysical properties, which have been exploited in various cutting-edge applications. For instance, its ability to absorb and emit light in the visible spectrum has made it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells.
In the realm of pharmaceutical research, 3-hexylthiophene has emerged as a promising scaffold for developing novel therapeutic agents. Its aromatic system allows for facile functionalization, enabling the creation of derivatives with specific biological activities. Recent studies have highlighted its potential in modulating pathways associated with neurological disorders, cancer, and inflammation. The compound's ability to interact with biological targets such as enzymes and receptors has been explored through computational modeling and high-throughput screening.
One of the most compelling aspects of 3-hexylthiophene is its role in drug discovery. Researchers have leveraged its structural motifs to design molecules that exhibit inhibitory effects on key enzymes implicated in disease progression. For example, derivatives of 3-hexylthiophene have shown promise in preclinical studies as potential inhibitors of kinases and proteases. These findings underscore the compound's significance as a building block for next-generation therapeutics.
The synthesis of 3-hexylthiophene typically involves the reaction of thiophene with hexyl halides or Grignard reagents under controlled conditions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making the compound more accessible for industrial applications. Techniques such as catalytic hydrogenation and cross-coupling reactions have been refined to enhance yield and purity, ensuring that researchers can obtain high-quality material for their studies.
Beyond pharmaceuticals, 3-hexylthiophene has found utility in material science, particularly in the development of conductive polymers and liquid crystals. Its conjugated system facilitates electron delocalization, which is essential for materials used in flexible electronics and optoelectronic devices. The compound's stability under various environmental conditions further enhances its appeal for these applications.
Recent advancements in chemical biology have demonstrated the use of 3-hexylthiophene as a tool for studying molecular interactions. Its fluorescence properties allow researchers to track biological processes at the cellular level using fluorescent microscopy techniques. Additionally, its ability to form stable complexes with biomolecules has been exploited in designing probes for diagnostic applications.
The pharmacokinetic profile of 3-hexylthiophene derivatives has been extensively studied to optimize their bioavailability and therapeutic efficacy. Metabolic stability plays a crucial role in determining how long these compounds remain active within the body. Researchers have employed structure-activity relationship (SAR) studies to modify the hexyl side chain and other functional groups, aiming to improve pharmacokinetic properties while maintaining biological activity.
In conclusion, 3-hexylthiophene (CAS No. 1693-86-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable asset in pharmaceutical development, material science, and chemical biology. As research continues to uncover new ways to harness its potential, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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